molecular formula C9H17ClN2O4 B12100521 H-Thr-Pro-OHHCl

H-Thr-Pro-OHHCl

Cat. No.: B12100521
M. Wt: 252.69 g/mol
InChI Key: OAKJSTYDXTXTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Thr-Pro-OHHCl, also known as L-Threonyl-L-Proline Hydrochloride, is a dipeptide compound composed of the amino acids threonine and proline. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr-Pro-OHHCl typically involves the coupling of threonine and proline. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The reaction conditions often involve the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale peptide synthesis reactors and automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) and lyophilization.

Chemical Reactions Analysis

Types of Reactions

H-Thr-Pro-OHHCl can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in threonine can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in proline can be reduced to form an alcohol.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group in threonine can yield a keto-threonine derivative, while reduction of the carbonyl group in proline can produce a hydroxyproline derivative.

Scientific Research Applications

H-Thr-Pro-OHHCl has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide bond formation and hydrolysis.

    Biology: It serves as a substrate for enzymes like peptidases and proteases, helping to elucidate their mechanisms of action.

    Medicine: It is investigated for its potential therapeutic effects, including its role in wound healing and tissue regeneration.

    Industry: It is used in the production of peptide-based drugs and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of H-Thr-Pro-OHHCl involves its interaction with specific molecular targets, such as enzymes and receptors. The threonine and proline residues can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. For example, this compound can inhibit certain proteases by binding to their active sites, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

H-Thr-Pro-OHHCl can be compared with other dipeptides like L-Ala-L-Pro (Alanine-Proline) and L-Ser-L-Pro (Serine-Proline). While these compounds share similar structural features, this compound is unique due to the presence of the hydroxyl group in threonine, which can participate in additional hydrogen bonding and chemical reactions.

List of Similar Compounds

  • L-Ala-L-Pro (Alanine-Proline)
  • L-Ser-L-Pro (Serine-Proline)
  • L-Val-L-Pro (Valine-Proline)
  • L-Leu-L-Pro (Leucine-Proline)

These compounds can serve as useful analogs for comparative studies, helping to elucidate the unique properties and applications of this compound.

Properties

IUPAC Name

1-(2-amino-3-hydroxybutanoyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4.ClH/c1-5(12)7(10)8(13)11-4-2-3-6(11)9(14)15;/h5-7,12H,2-4,10H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKJSTYDXTXTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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